molecular formula C11H13IN4O4 B186635 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 172163-62-1

2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B186635
CAS No.: 172163-62-1
M. Wt: 392.15 g/mol
InChI Key: TVQBNMOSBBMRCZ-RRKCRQDMSA-N
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Description

7-Deaza-7-Iodo-2’-deoxyguanosine is a derivative of the nucleoside 2’-deoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and an iodine atom is introduced at the same position. This modification results in a compound with unique chemical and biological properties, making it valuable in various scientific research applications, particularly in the fields of DNA synthesis and sequencing .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-7-Iodo-2’-deoxyguanosine typically involves the halogenation of 7-deaza-2’-deoxyguanosine. One common method includes the treatment of 7-deaza-2’-deoxyguanosine with N-iodosuccinimide (NIS) in a suitable solvent like dichloromethane (CH2Cl2). This reaction proceeds cleanly to afford the desired 7-iodo product in high yield .

Industrial Production Methods

While specific industrial production methods for 7-Deaza-7-Iodo-2’-deoxyguanosine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment could further enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBNMOSBBMRCZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 7-iodo-7-deaza-2′-deoxyguanosine used in DNA research instead of standard guanosine?

A1: 7-Iodo-7-deaza-2′-deoxyguanosine serves as a valuable tool in DNA research due to its unique properties. Unlike standard guanosine, it lacks the nitrogen atom at the 7-position, which is a common site for alkylation damage in DNA. [, ] This modification makes it particularly useful for studying DNA repair mechanisms, specifically those dealing with interstrand cross-links. [, ] Additionally, the presence of iodine at the 7-position provides a handle for further chemical modifications, increasing its versatility in synthesizing diverse DNA structures. [, ]

Q2: Can you elaborate on how 7-iodo-7-deaza-2′-deoxyguanosine facilitates the study of interstrand cross-links in DNA?

A2: Interstrand cross-links (ICLs) are a highly detrimental form of DNA damage where the two strands of the DNA double helix become covalently linked. [, ] These lesions are particularly challenging for cells to repair and are often induced by chemotherapy drugs. [] 7-Iodo-7-deaza-2′-deoxyguanosine can be incorporated into DNA and then chemically linked to another 7-iodo-7-deaza-2′-deoxyguanosine on the opposite strand, creating a stable ICL mimic. [, ] This controlled introduction of ICLs allows researchers to investigate the cellular responses to this damage, the repair pathways involved, and the factors contributing to chemoresistance. [, ]

Q3: The research mentions that DNA containing 7-chloro- and 7-iodo-7-deaza-2′-deoxyguanosine can form strong secondary structures. What are the implications of this for DNA research?

A3: The ability of halogenated 7-deaza-2′-deoxyguanosine analogs to influence DNA secondary structure is an important consideration. [] While the modified nucleoside allows for controlled ICL formation and study, its potential to alter DNA conformation could affect the binding of proteins involved in DNA replication, repair, and transcription. Researchers need to be aware of these potential structural impacts and consider them when interpreting experimental results. []

Q4: What are the future directions in research involving 7-iodo-7-deaza-2′-deoxyguanosine?

A4: Future research with 7-iodo-7-deaza-2′-deoxyguanosine holds exciting possibilities. Developing efficient methods for incorporating this modified nucleoside into longer DNA sequences will be crucial. [] This advancement will allow researchers to generate more complex and biologically relevant ICL substrates for studying DNA repair pathways in greater depth. Further investigation into the impact of 7-iodo-7-deaza-2′-deoxyguanosine on DNA structure and its interaction with DNA-binding proteins will be essential to fully understand its influence on cellular processes. [, ]

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